methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate
Overview
Description
Methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.05686342 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound is utilized in the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds are characterized by spectroscopic techniques and are of interest due to their structural uniqueness and potential biological activity (Saeed et al., 2014).
Precursor to New Derivatives
- Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate is an important precursor for synthesizing new derivatives of quinazolin-4-one moiety. Its synthesis involves multiple steps starting from anthranilic acid. The compound is then used to produce different hydrazones derivatives, showcasing its utility as an intermediate in creating structurally diverse molecules (AL-ALAAF & Al-iraqi, 2021).
Antimicrobial and Antitubercular Activity
- Aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, synthesized from methyl ketones, have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This application signifies the potential of such compounds in medical research, especially in developing new treatments for infectious diseases (Kantevari et al., 2011).
Synthesis of Metal Complexes
- Research has also delved into the synthesis and spectroscopic studies of mononuclear metal complexes of a derivative of 8-hydroxyquinoline. These complexes highlight the role of such compounds in coordination chemistry, potentially paving the way for their use in catalysis, material science, and as sensors (García-Santos et al., 2010).
Mosquito Larvicidal Activity
- The synthesis and biological evaluation of certain derivatives have also shown mosquito larvicidal activity. This application is crucial for public health, offering a potential avenue for developing new mosquito control agents (Rajanarendar et al., 2010).
Properties
IUPAC Name |
methyl 2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)7-19-13-8(6-14)5-9-10(15-13)3-2-4-11(9)16/h5H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCDLLNZZCAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C=C1C#N)C(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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